[2-(1-Azepanyl)phenyl]amine dihydrochloride
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Overview
Description
[2-(1-Azepanyl)phenyl]amine dihydrochloride: is a chemical compound with the molecular formula C12H18N2.2ClH and a molecular weight of 263.21 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Azepanyl)phenyl]amine dihydrochloride typically involves the reaction of 2-(1-Azepanyl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as reaction monitoring, purification, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: [2-(1-Azepanyl)phenyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides , while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, [2-(1-Azepanyl)phenyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in catalysis and material science research .
Biology: In biological research, the compound is used to study enzyme interactions and protein binding . It serves as a model compound for understanding the behavior of similar amines in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of [2-(1-Azepanyl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound binds to receptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- [2-(1-Piperidinyl)phenyl]amine dihydrochloride
- [2-(1-Morpholinyl)phenyl]amine dihydrochloride
- [2-(1-Pyrrolidinyl)phenyl]amine dihydrochloride
Uniqueness: [2-(1-Azepanyl)phenyl]amine dihydrochloride is unique due to its seven-membered azepane ring , which imparts distinct chemical and biological properties compared to its five- and six-membered ring analogs .
Properties
IUPAC Name |
2-(azepan-1-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-14;;/h3-4,7-8H,1-2,5-6,9-10,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAFBRXHBDXNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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